Bifluranol Matches DES in Anti-Prostatic Potency While Being ~8-Fold Less Estrogenic
Bifluranol demonstrates anti-prostatic activity comparable to diethylstilbestrol (DES) in preclinical models, but exhibits an approximately 8-fold lower oral estrogenic potency [1]. This dissociation of desired therapeutic effect from systemic estrogenicity is a critical differentiator.
| Evidence Dimension | Anti-prostatic activity and oral estrogenic potency |
|---|---|
| Target Compound Data | Anti-prostatic activity comparable to DES; estrogenic potency about 1/8 that of DES |
| Comparator Or Baseline | Diethylstilbestrol (DES) - standard reference |
| Quantified Difference | Anti-prostatic activity: comparable (non-inferior); Estrogenic potency: ~8-fold lower |
| Conditions | In vivo rat and mouse models (oral administration) |
Why This Matters
This profile offers a potentially superior therapeutic index by maintaining efficacy while reducing the risk of estrogen-related adverse effects compared to DES.
- [1] Dekanski JB. Anti-prostatic activity of bifluranol, a fluorinated bibenzyl. Br J Pharmacol. 1980;71(1):11-6. View Source
